molecular formula C16H26N2O2 B4922611 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine

1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine

Cat. No.: B4922611
M. Wt: 278.39 g/mol
InChI Key: YMEHXURADGKCKT-UHFFFAOYSA-N
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Description

1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine is a chemical compound with the molecular formula C15H24N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine typically involves the reaction of 4-methoxyphenol with 1,4-dibromobutane to form 4-(4-methoxyphenoxy)butane. This intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine can be compared with other similar compounds, such as:

    1-[4-(4-chlorophenoxy)butyl]-4-methylpiperazine: Similar structure but with a chlorine atom instead of a methoxy group.

    1-[4-(4-hydroxyphenoxy)butyl]-4-methylpiperazine: Similar structure but with a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-17-10-12-18(13-11-17)9-3-4-14-20-16-7-5-15(19-2)6-8-16/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEHXURADGKCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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